molecular formula C21H22N6O3S2 B5460029 ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B5460029
M. Wt: 470.6 g/mol
InChI Key: QHNLANYPGIBJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 5-methyl-5H-[1,2,4]triazino[5,6-b]indole moiety via a sulfanylbutanoyl linker. This structure combines a thiazole ring (known for its role in bioactive molecules) with a fused triazinoindole system, which is rare in medicinal chemistry. The ethyl carboxylate group at position 5 enhances solubility, while the triazinoindole moiety may contribute to π-π stacking or hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name

ethyl 4-methyl-2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S2/c1-5-14(18(28)24-20-22-11(3)16(32-20)19(29)30-6-2)31-21-23-17-15(25-26-21)12-9-7-8-10-13(12)27(17)4/h7-10,14H,5-6H2,1-4H3,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNLANYPGIBJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, which is then subjected to various functionalization steps to introduce the thiazole and triazino moieties. Common reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the functional groups, particularly at the thiazole and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the disruption of microbial cell walls .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Thiazole Position 2) Molecular Weight Key Functional Groups Biological Activity (Reported)
Target Compound Triazinoindolylsulfanylbutanoyl 432.52 g/mol Ester, sulfanyl, triazinoindole Not explicitly reported
Ethyl 4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxylate Benzenesulfonamido ~450 g/mol* Ester, sulfonamide Antimalarial (falcipain inhibition)
Ethyl 4-methyl-2-(trifluoromethyl)thiazole-5-carboxylate Trifluoromethyl 239.21 g/mol Ester, CF3 N/A
Ethyl 4-methyl-2-(3,4-dichlorophenyl)thiazole-5-carboxylate 3,4-Dichlorophenyl 315.31 g/mol Ester, Cl N/A
Ethyl 2-piperazino-4-methylthiazole-5-carboxylate Piperazinyl 255.34 g/mol Ester, piperazine N/A

*Estimated based on molecular formula in .

Key Observations:

Substituent Complexity: The target compound’s triazinoindolylsulfanyl group is structurally distinct from simpler aryl (e.g., dichlorophenyl ) or small heterocyclic (e.g., piperazinyl ) substituents. This complexity may enhance target specificity but poses synthetic challenges.

Functional Groups : The sulfanyl linker in the target may improve metabolic stability compared to hydrazine-based analogues (e.g., ), though ester groups remain susceptible to hydrolysis.

Key Observations:

  • The target compound’s synthesis likely involves multi-step coupling of the triazinoindole-sulfanylbutanoyl moiety to the thiazole core, analogous to methods in .
  • Yields for simpler thiazole derivatives (e.g., 45-67% in ) suggest that the target’s synthesis may require optimization due to steric hindrance from the bulky triazinoindole group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.